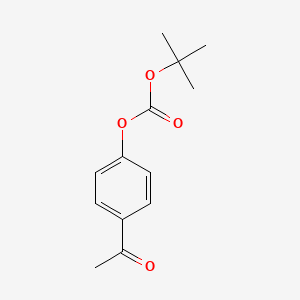

4-Acetylphenyl tert-butyl carbonate

Description

Properties

CAS No. |

84775-28-0 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(4-acetylphenyl) tert-butyl carbonate |

InChI |

InChI=1S/C13H16O4/c1-9(14)10-5-7-11(8-6-10)16-12(15)17-13(2,3)4/h5-8H,1-4H3 |

InChI Key |

PIGUATQRGLPQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-acetylphenyl tert-butyl carbonate and analogous compounds:

Key Observations:

- Carbonate vs. Carbamate : The carbamate group (O-CO-NH) in Tert-butyl (4-chlorophenethyl)carbamate offers greater stability under basic conditions compared to carbonates (O-CO-O), which are more labile in acidic environments .

- Electron Effects : Electron-withdrawing groups (e.g., acetyl, formyl) increase the electrophilicity of the carbonate linkage, accelerating hydrolysis. In contrast, electron-donating groups (e.g., methoxy in Tert-butyl 5-(4-methoxyphenyl) carbonate derivatives) enhance stability .

Stability and Handling

- This compound is labile under acidic conditions (e.g., TFA cleavage) .

- Tert-Butyl 4-Vinylphenyl Carbonate requires storage away from light and radical initiators to prevent premature polymerization .

- Tert-Butyl (4-chlorophenethyl)carbamate is classified as non-hazardous but requires standard PPE (gloves, goggles) during handling .

Q & A

Basic: What are the standard synthetic routes for 4-acetylphenyl tert-butyl carbonate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting 4-acetylphenol with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) to deprotonate the phenolic hydroxyl group . Key variables include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the carbonate group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is used to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to chloroformate) and inert atmosphere conditions .

Advanced: How can computational modeling guide the prediction of steric and electronic effects in this compound’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s steric hindrance from the tert-butyl group and electron-withdrawing effects of the acetyl moiety. For example:

- Steric Maps : Visualize spatial occupancy using tools like GaussView to predict regioselectivity in nucleophilic attacks.

- Electrostatic Potential (ESP) : Identify electron-deficient regions (e.g., carbonyl carbon) for reaction planning.

- Transition State Analysis : Simulate reaction pathways (e.g., hydrolysis) to compare activation energies under acidic vs. basic conditions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are discrepancies resolved?

Methodological Answer:

- NMR :

- ¹H NMR : Confirm tert-butyl protons (δ 1.2–1.4 ppm) and acetyl group (δ 2.5–2.7 ppm). Aromatic protons appear as doublets (δ 7.0–8.0 ppm).

- ¹³C NMR : Carbonate carbonyl (δ 150–155 ppm), acetyl carbonyl (δ 200–210 ppm).

- IR : Strong C=O stretches (1740–1780 cm⁻¹) for both carbonate and acetyl groups.

Discrepancies (e.g., split peaks in NMR) may arise from impurities or rotational isomerism. Resolution strategies include:

Advanced: How can researchers reconcile contradictory stability data for this compound in acidic vs. basic media?

Methodological Answer:

Contradictions often stem from competing mechanisms:

- Acidic Conditions : The tert-butyl group undergoes tert-butyl cation formation, leading to decomposition.

- Basic Conditions : Hydrolysis of the carbonate ester dominates.

Experimental Design :

Basic: What storage conditions are recommended to preserve this compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation.

- Light : Protect from UV exposure (amber glass vials).

- Humidity : Use desiccants (silica gel) to avoid hydrolysis.

Stability tests (TGA/DSC) under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity.

- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.

- Dose-Response Curves : Include internal controls (e.g., known enzyme inhibitors) to normalize inter-assay variability.

- Metabolic Stability Testing : Incubate with liver microsomes to identify degradation products .

Basic: How is the carbonate group’s reactivity exploited in protecting group strategies?

Methodological Answer:

The tert-butyl carbonate (Boc) group serves as a temporary protective moiety for hydroxyl or amine functionalities. Key steps:

- Installation : React with tert-butyl chloroformate under basic conditions.

- Removal : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours.

Advantages include orthogonality to other protecting groups (e.g., Fmoc) and compatibility with solid-phase synthesis .

Advanced: What computational and experimental approaches validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Kinetic Assays : Monitor inhibition via fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4).

Cross-validate with mutagenesis studies to identify critical residues .

Advanced: How to address ecological data gaps for this compound in risk assessment?

Methodological Answer:

- Read-Across : Use data from structurally similar compounds (e.g., tert-butyl (4-bromophenyl)carbamate) for preliminary ecotoxicity estimates.

- QSAR Models : Apply tools like EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCFBAF).

- Microcosm Studies : Assess soil/water degradation under OECD 307/308 guidelines .

Advanced: What mechanistic insights explain conflicting cytotoxicity results in cell-based assays?

Methodological Answer:

Discrepancies may arise from:

- Cell Line Variability : Test in multiple lines (e.g., HepG2 vs. HEK293) with standardized protocols (MTT assay, 48-hour exposure).

- Metabolic Activation : Pre-incubate with S9 liver fractions to simulate in vivo metabolism.

- ROS Detection : Use fluorescent probes (DCFH-DA) to quantify oxidative stress contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.